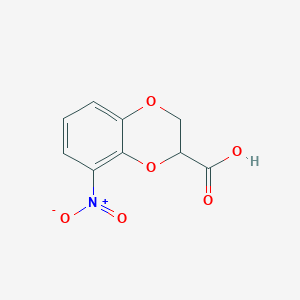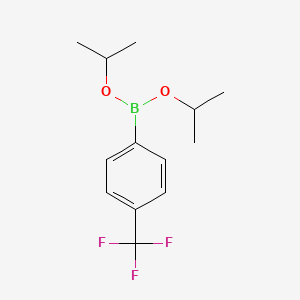![molecular formula C7H5F3Se B14135539 Benzene, [(trifluoromethyl)seleno]- CAS No. 5173-02-4](/img/structure/B14135539.png)
Benzene, [(trifluoromethyl)seleno]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(trifluoromethyl)seleno]- is an organoselenium compound characterized by the presence of a trifluoromethyl group attached to a selenium atom, which is further bonded to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(trifluoromethyl)seleno]- typically involves the electrophilic trifluoromethylselenolation of aromatic compounds. One common method includes the use of trifluoromethylselenyl chloride (CF3SeCl) as a reagent. This compound can be generated in situ and used in cross-coupling reactions with aromatic boronic acids under stoichiometric amounts of copper, yielding moderate to good results .
Industrial Production Methods
Industrial production methods for Benzene, [(trifluoromethyl)seleno]- are not well-documented, likely due to the specialized nature of the compound and its limited commercial demand. the methods used in laboratory synthesis can be scaled up for industrial applications, involving similar reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(trifluoromethyl)seleno]- undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylselenyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The selenium atom in the compound can participate in oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions involving Benzene, [(trifluoromethyl)seleno]- include:
Trifluoromethylselenyl chloride (CF3SeCl): Used for introducing the trifluoromethylselenyl group.
Copper Catalysts: Employed in cross-coupling reactions with boronic acids.
Major Products Formed
The major products formed from reactions involving Benzene, [(trifluoromethyl)seleno]- depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various functionalized benzene derivatives, while oxidation and reduction reactions can produce different selenium-containing compounds .
Scientific Research Applications
Benzene, [(trifluoromethyl)seleno]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethylselenyl groups into aromatic compounds.
Biology and Medicine:
Industry: Utilized in the development of new materials with specific electronic and physicochemical properties.
Mechanism of Action
The mechanism of action of Benzene, [(trifluoromethyl)seleno]- involves the interaction of the trifluoromethylselenyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The selenium atom can participate in redox reactions, altering its oxidation state and affecting the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzene, [(trifluoromethyl)thio]-: Similar structure but with a sulfur atom instead of selenium.
Benzene, [(trifluoromethyl)oxy]-: Contains an oxygen atom in place of selenium.
Benzene, [(trifluoromethyl)amino]-: Features a nitrogen atom instead of selenium.
Uniqueness
Benzene, [(trifluoromethyl)seleno]- is unique due to the presence of the selenium atom, which imparts distinct electronic and physicochemical properties compared to its sulfur, oxygen, and nitrogen analogs. The selenium atom’s ability to participate in redox reactions and its influence on the compound’s lipophilicity and bioavailability make it particularly valuable in pharmaceutical and material science applications .
Properties
CAS No. |
5173-02-4 |
|---|---|
Molecular Formula |
C7H5F3Se |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
trifluoromethylselanylbenzene |
InChI |
InChI=1S/C7H5F3Se/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H |
InChI Key |
XEXTXNZTBIRCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene](/img/structure/B14135457.png)
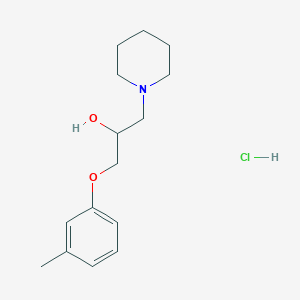
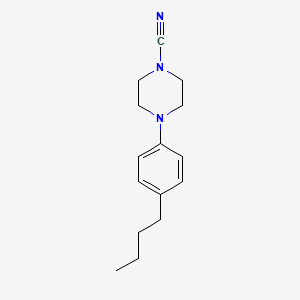
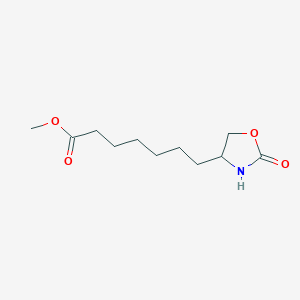
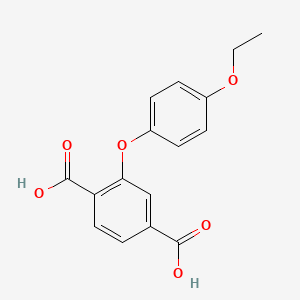
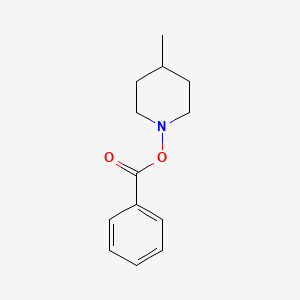
![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)
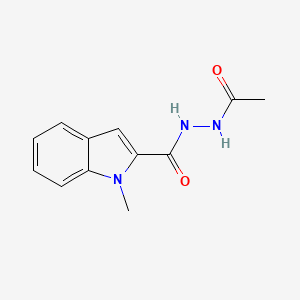
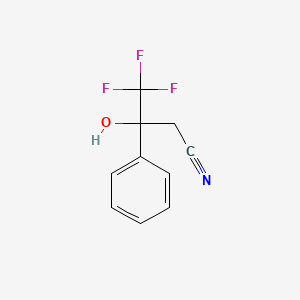
![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)
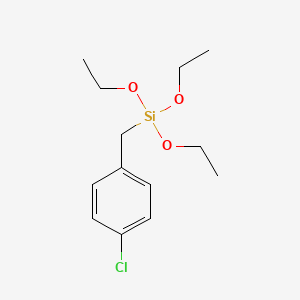
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)
